5-chloroisoquinolin-1(2H)-one
Overview
Description
5-chloroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family It is characterized by a chlorine atom attached to the fifth position of the isoquinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzamide with acetic anhydride under acidic conditions. Another method includes the reaction of 5-chloroisoquinoline with hydroxylamine hydrochloride in the presence of a base, followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-chloroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinones, which can have different functional groups replacing the chlorine atom or modifications on the isoquinolinone ring.
Scientific Research Applications
5-chloroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-chloroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1(2H)-one: Lacks the chlorine atom at the fifth position.
5-bromoisoquinolin-1(2H)-one: Has a bromine atom instead of chlorine.
5-fluoroisoquinolin-1(2H)-one: Contains a fluorine atom at the fifth position.
Uniqueness
5-chloroisoquinolin-1(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.
Biological Activity
5-Chloroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.
Overview of Biological Activities
This compound has been studied for various biological activities, with promising results in several areas:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation across different cancer types.
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer).
Case Study: Anticancer Efficacy
A study investigated the cytotoxic effects of this compound on A549 cells using the MTT assay. The results indicated an IC50 value of approximately 25 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a study assessing various derivatives of isoquinoline compounds, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values below 50 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanistic Insights
The anti-inflammatory action is believed to be mediated through the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound derivatives indicates that modifications at specific positions can enhance biological activity. For example, substituents that increase lipophilicity have been correlated with improved anticancer efficacy.
Properties
IUPAC Name |
5-chloro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICPXUYMHMNYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619522 | |
Record name | 5-Chloroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24188-73-6 | |
Record name | 5-Chloroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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